

Comparison of CNX-774 and Other Nucleoside Transport Inhibitors

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Compound Focus: CNX-774

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Inhibitor Name	Primary Known Target(s)	ENT1 Inhibition & Role	Key Characteristics & Experimental Evidence
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| **CNX-774** | BTK (Irreversible inhibitor, $IC_{50} < 1$ nM) [1] | **Potent ENT1 blocker** [2] [3] [4] | - **Mechanism:** Overcomes pancreatic cancer resistance to DHODH inhibition by blocking ENT1-mediated uridine salvage [2] [4].

- **Synergy:** Combined with DHODH inhibitor Brequinar, causes profound pyrimidine depletion and tumor growth suppression *in vivo* [2] [3].
- **Selectivity:** ENT1 blockade effect is independent of its primary BTK target [4]. | | **NBTI (Nitrobenzylthioinosine)** | ENT1 (classical inhibitor) [5] [6] [7] | **Classical, high-affinity ENT1 reference inhibitor** [5] [6] | - **Gold Standard:** Used to differentiate ENT1 (nanomolar sensitivity) from ENT2 (micromolar sensitivity) in assays [5] [8].
- **Broad Use:** Commonly used in transport experiments (e.g., [3 H]uridine uptake) to establish baseline ENT1 activity [5] [6] [7]. | | **Isradipine, Avanafil, Istradefylline** | L-type Ca^{2+} channels, PDE5, Adenosine A_2A receptor [5] [8] | **Newly identified ENT1 inhibitors** (via machine learning screening) [5] [8] | - **Discovery:** Identified from a drug repurposing library, indicating potential for novel drug-transporter interactions [5] [8].
- **Status:** FDA-approved for other indications; their ENT1 inhibition is a newly discovered off-target effect [5]. |

Experimental Data and Protocols for CNX-774

The key findings on **CNX-774** as an ENT1 inhibitor are supported by the following experimental approaches:

- Initial Kinase Inhibitor Screen
 - **Protocol:** A screen of over 350 kinase inhibitors was performed on Brequinar (DHODH inhibitor)-resistant pancreatic cancer cells. **CNX-774** was identified as a top hit that synergistically reduced cell viability when combined with Brequinar [3] [4].
 - **Viability Assay:** CellTiter-Glo luminescent assay was used to quantify cell viability after 72 hours of treatment with compound combinations [4].
- Mechanistic Validation of ENT1 Blockade
 - **Genetic Knockout:** CRISPR/Cas9-mediated knockout of the *ENT1* gene (*SLC29A1*) in pancreatic cancer cells profoundly sensitized them to Brequinar, mirroring the effect of adding **CNX-774** [4].
 - **Uridine Uptake Assay:** The definitive proof that **CNX-774** directly blocks ENT1 function came from transport experiments. Cells were incubated with radiolabeled [³H]uridine, and **CNX-774** significantly inhibited its uptake, confirming it as a direct ENT1 inhibitor [2] [4].
- In Vivo Efficacy Study
 - **Protocol:** An immunocompetent, orthotopic mouse model of pancreatic cancer was used. Mice were treated with a combination of the DHODH inhibitor (Brequinar) and **CNX-774** [2] [4].
 - **Results:** The combination therapy demonstrated dramatic suppression of tumor growth and a significant extension of mouse survival compared to either monotherapy, providing strong proof-of-concept for this dual-targeting strategy [2].

The following diagram illustrates the core mechanism of action by which **CNX-774** overcomes therapy resistance.

Research Implications Summary

CNX-774 represents a compelling case of drug repurposing where an investigational BTK inhibitor has been re-characterized as a potent ENT1 blocker. Its primary research significance lies in its ability to overcome metabolic resistance to DHODH inhibition in aggressive cancers like pancreatic ductal adenocarcinoma.

- **Novel Therapeutic Strategy:** The combination of DHODH and ENT1 inhibition is a promising strategy to induce lethal nucleotide starvation in cancer cells [2] [3].

- **Tool Compound: CNX-774** serves as a valuable tool for studying ENT1 function in biological systems.

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To cite this document: Smolecule. [Comparison of CNX-774 and Other Nucleoside Transport Inhibitors]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547899#cnx-774-vs-other-nucleoside-transport-inhibitors>]

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